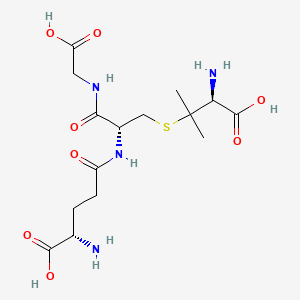
Pssg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pssg is a compound formed through the oxidation of penicillamine by glutathione disulfide. This compound is significant in the study of thiol-disulfide exchange reactions and has implications in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pssg can be synthesized through the reaction of penicillamine with glutathione disulfide. The reaction typically occurs in an aqueous solution over a pH range of 4-9. The reactive species involved are penicillamine with its amino group protonated and its thiol group deprotonated, and glutathione disulfide with its amino groups protonated .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Pssg undergoes several types of reactions, including:
Reduction: The compound can be reduced back to penicillamine and glutathione under certain conditions.
Thiol-Disulfide Exchange: This compound can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione disulfide, dithiothreitol (DTT), and other reducing agents. The reactions typically occur in aqueous solutions at neutral pH .
Major Products Formed
The major products formed from the reduction of penicillamine-glutathione mixed disulfide are penicillamine and glutathione .
Aplicaciones Científicas De Investigación
Pssg has several scientific research applications:
Mecanismo De Acción
Pssg exerts its effects through thiol-disulfide exchange reactions. The molecular targets include thiol-containing proteins and enzymes involved in redox homeostasis. The pathways involved are primarily related to the maintenance of cellular redox balance and the detoxification of reactive oxygen species .
Comparación Con Compuestos Similares
Pssg can be compared with other mixed disulfides such as cysteine-glutathione mixed disulfide and penicillamine-cysteine mixed disulfide. These compounds share similar properties but differ in their reactivity and biological roles. For example, penicillamine-glutathione mixed disulfide has a lower tendency to form symmetrical disulfides compared to cysteine-glutathione mixed disulfide due to steric hindrance from the methyl groups adjacent to the sulfur .
List of Similar Compounds
- Cysteine-glutathione mixed disulfide
- Penicillamine-cysteine mixed disulfide
- Captopril disulfide
Propiedades
Número CAS |
92000-26-5 |
|---|---|
Fórmula molecular |
C15H26N4O8S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O8S/c1-15(2,11(17)14(26)27)28-6-8(12(23)18-5-10(21)22)19-9(20)4-3-7(16)13(24)25/h7-8,11H,3-6,16-17H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t7-,8-,11-/m0/s1 |
Clave InChI |
YONJPLIBVIENNO-LAEOZQHASA-N |
SMILES |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES isomérico |
CC(C)([C@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
| 92000-26-5 | |
Sinónimos |
penicillamine-glutathione mixed disulfide PSSG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



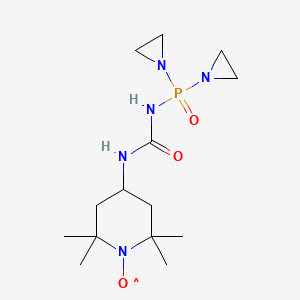

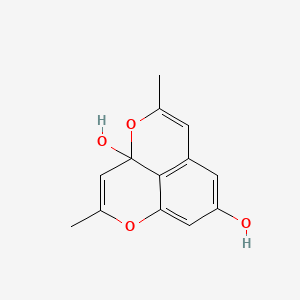
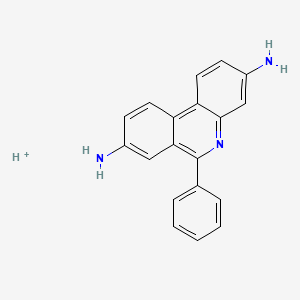
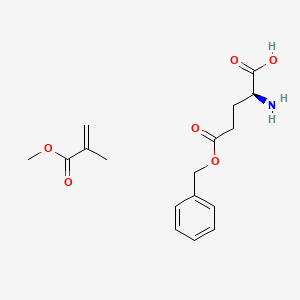
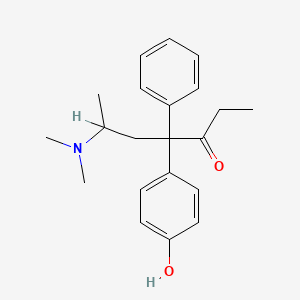
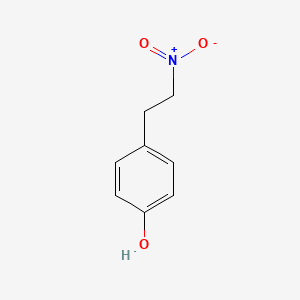

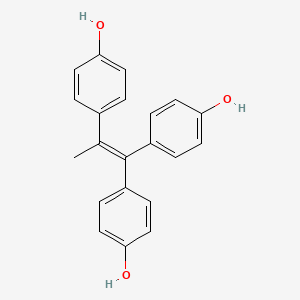

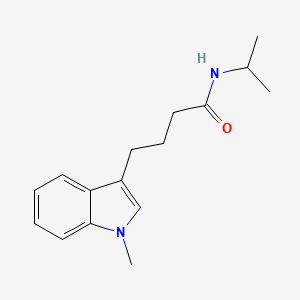
![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
